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Introduction

Pep27 is a 27-amino acid peptide derived from the fusion (F) protein of the Respiratory
Syncytial Virus (RSV). It is cleaved from the FO precursor protein during viral maturation.[1][2]
[3][4] The native Pep27 peptide contains N-linked glycosylation sites, which are important for
the biological function of the full F protein.[2][4] However, for many research and drug
development applications, the production of a non-glycosylated form of the peptide in large
quantities is desirable. This document provides a detailed method for the expression of
recombinant Pep27 in Escherichia coli and its subsequent purification.

Due to the small size of Pep27, direct expression in E. coli can lead to rapid degradation by
cellular proteases. To overcome this, the following protocol utilizes a thioredoxin (Trx) fusion
protein strategy. The Trx tag enhances the solubility and stability of the expressed peptide.[5] A
polyhistidine (His) tag is also incorporated for efficient purification using immobilized metal
affinity chromatography (IMAC), and an enterokinase cleavage site is included for the eventual
removal of the fusion tag to yield purified Pep27.
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Data Presentation

The following table summarizes the expected quantitative data from the expression and

purification of recombinant Trx-His-Pep27 fusion protein and the final purified Pep27 peptide

from a 1-liter E. coli culture. These values are based on typical yields for similar recombinant

peptides expressed in E. coli.[6]

Step Parameter Value Unit
Expression Culture Volume 1 L
Wet Cell Weight 10-15 g
Total Protein 2-3 g
Trx-His-Pep27
] 40-60 mg
(Soluble Fraction)
Purification
Purified Trx-His-
IMAC 30-50 mg
Pep27
Purity of Trx-His-
>95 %
Pep27
Enterokinase
Cleaved Pep27 5-8 mg
Cleavage
Final Purification (RP- -
Purified Pep27 4-6 mg

HPLC)

Final Purity of Pep27

>98

%

Experimental Protocols

Gene Synthesis and Cloning

The gene encoding Pep27 is synthesized with codon optimization for E. coli expression. The

sequence is designed to be in-frame with an N-terminal Trx-His tag and an enterokinase

cleavage site.
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Pep27 Amino Acid Sequence (RSV F protein amino acids 110-136): [Sequence of Pep27 to be
inserted here based on specific RSV strain, e.g., from RSV-A2]

Protocol:

¢ Gene Design: Design a synthetic gene encoding the Trx protein, followed by a 6xHistidine
tag, an enterokinase recognition sequence (Asp-Asp-Asp-Asp-Lys), and the Pep27 amino
acid sequence. Optimize the DNA sequence for E. coli codon usage.

» Vector Selection: Choose a suitable expression vector with a strong, inducible promoter,
such as a T7 promoter (e.g., pET series vectors).

» Cloning: Clone the synthesized gene into the expression vector using standard molecular
cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).

» Transformation: Transform the resulting plasmid into a suitable cloning strain of E. coli (e.g.,
DH5a) for plasmid propagation and sequence verification.

e Sequence Verification: Isolate the plasmid DNA and verify the sequence of the insert by
Sanger sequencing.

Expression of Recombinant Trx-His-Pep27

Protocol:

o Transformation: Transform the sequence-verified expression plasmid into a suitable E. coli
expression strain (e.g., BL21(DE3)).

 Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing
the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking at
200-250 rpm.

o Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter
culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

o Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600
reaches 0.6-0.8.
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 Induction: Induce protein expression by adding isopropyl 3-D-1-thiogalactopyranoside (IPTG)
to a final concentration of 0.5-1.0 mM.

e Post-Induction Growth: Continue to incubate the culture for 4-6 hours at 30°C with shaking.
Lowering the temperature can improve the solubility of the recombinant protein.

o Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for
purification.

Purification of Trx-His-Pep27 Fusion Protein

Protocol:

o Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM
NaCl, 10 mM imidazole, pH 8.0) per gram of wet cell weight. Add lysozyme to a final
concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

e Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear the
DNA.

« Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell
debris. Collect the supernatant containing the soluble protein fraction.

e IMAC Purification:
o Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.
o Load the clarified supernatant onto the column.

o Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM
NaCl, 20 mM imidazole, pH 8.0).

o Elute the Trx-His-Pep27 fusion protein with elution buffer (50 mM NaH2PO4, 300 mM
NacCl, 250 mM imidazole, pH 8.0).

o Buffer Exchange: Desalt the eluted protein fraction and exchange the buffer to the
enterokinase cleavage buffer (e.g., 20 mM Tris-HCI, 50 mM NaCl, 2 mM CacCl2, pH 7.4)
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using a desalting column or dialysis.

o Purity Analysis: Analyze the purity of the fusion protein by SDS-PAGE.

Cleavage of the Fusion Tag and Purification of Pep27

Protocol:

o Enterokinase Digestion: Add recombinant enterokinase to the purified Trx-His-Pep27 fusion
protein at a ratio of 1:100 (enzyme:protein, w/w).[7][8][9] Incubate the reaction at room
temperature for 16-24 hours.[8]

o Monitoring Cleavage: Monitor the cleavage reaction by taking aliquots at different time points
and analyzing them by SDS-PAGE.

o Removal of Trx-His Tag and Enterokinase: After complete cleavage, the Trx-His tag and the
His-tagged enterokinase can be removed by passing the reaction mixture through the Ni-
NTA column again. The cleaved Pep27 will be in the flow-through.

 Final Purification of Pep27:

o The flow-through containing Pep27 may require further purification to remove any
remaining contaminants and uncleaved fusion protein.

o Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable
method for purifying small peptides.

o Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid
(TFA).

e Purity and Identity Confirmation:

o Assess the purity of the final Pep27 peptide by analytical RP-HPLC and SDS-PAGE (using
a high-percentage Tris-Tricine gel suitable for small peptides).

o Confirm the identity of the purified peptide by mass spectrometry.
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« Lyophilization and Storage: Lyophilize the purified Pep27 fractions for long-term storage at
-20°C or -80°C.

Visualizations
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Caption: Workflow for recombinant Pep27 expression and purification.
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Caption: Schematic of the Trx-His-Pep27 fusion protein expression cassette.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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